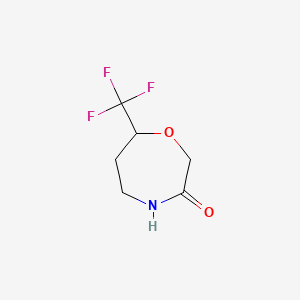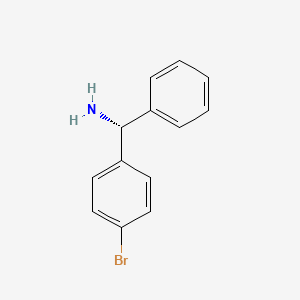
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate is an organic compound characterized by a cyclopropane ring substituted with two ester groups and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with ethynylating agents under specific conditions . The reaction is often carried out in the presence of catalysts such as palladium or other transition metals to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
Major products formed from these reactions include substituted cyclopropanes, ethynylcyclopentanes, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can undergo radical reactions, where the ethynyl group participates in radical addition processes . These reactions often proceed through a radical mechanism, leading to the formation of highly substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate: Similar in structure but with a vinyl group instead of an ethynyl group.
Diethyl cyclopropane-1,1-dicarboxylate: Contains ethyl ester groups instead of methyl ester groups.
Uniqueness
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex structures through cycloaddition and radical reactions .
Propiedades
IUPAC Name |
dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNVEHPJXDXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














